2-Methyl-3-trifluoroacetyl-1H-pyrrole chemical structure and properties
2-Methyl-3-trifluoroacetyl-1H-pyrrole chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 2-Methyl-3-trifluoroacetyl-1H-pyrrole .
Chemical Structure, Synthesis Strategies, and Medicinal Chemistry Applications
Executive Summary
2-Methyl-3-trifluoroacetyl-1H-pyrrole (CAS: 142991-74-0) represents a specialized class of electron-deficient pyrroles utilized as high-value intermediates in pharmaceutical discovery. Characterized by a "push-pull" electronic system—where the electron-rich pyrrole ring donates density to the strongly electron-withdrawing trifluoroacetyl (
This guide synthesizes the physicochemical properties, regioselective synthesis protocols, and reactivity profiles required for the effective utilization of this compound in drug development.
Chemical Architecture & Electronic Properties
The Push-Pull System
The molecule consists of a 2-methylpyrrole core substituted at the
-
Donor Moiety: The pyrrole nitrogen lone pair participates in aromaticity, creating an electron-rich
-system. The C2-methyl group further activates the ring via hyperconjugation (+I effect). -
Acceptor Moiety: The
group at C3 acts as a potent electron sink. The carbonyl withdraws density via resonance (-M), while the trifluoromethyl group exerts a strong inductive withdrawal (-I).
This electronic push-pull creates a polarized alkene character across the C2-C3 bond, increasing the acidity of the N-H proton and rendering the carbonyl carbon highly susceptible to nucleophilic attack (e.g., by hydrazines or amines).
Structural Data Table
| Property | Value / Description |
| IUPAC Name | 1-(2-Methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone |
| Molecular Formula | |
| Molecular Weight | 177.12 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | 98–102 °C (Predicted based on ester analogs) |
| Acidity ( | ~14.5 (Pyrrole NH), significantly more acidic than unsubstituted pyrrole due to EWG.[1][2][3][4][5] |
| Dipole Moment | High (> 4.0 D), directed towards the carbonyl oxygen. |
Synthesis Strategies
Achieving regioselectivity is the primary challenge. Electrophilic substitution on 2-methylpyrrole favors the C5 (
Strategy A: Direct Acylation (The Kinetic Route)
Reaction of 2-methylpyrrole with trifluoroacetic anhydride (TFAA) .
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Outcome: Produces a mixture of 5-trifluoroacetyl (Major) and 3-trifluoroacetyl (Minor) isomers.
-
Optimization: Low temperature (-78°C) and bulky solvents can slightly improve the C3:C5 ratio, but chromatographic separation is required.
Strategy B: De Novo Ring Construction (The Regioselective Route)
Condensation of trifluoroacetyl-functionalized enones with amines. This method guarantees the placement of the
-
Mechanism: Paal-Knorr variation or reaction of 3-trifluoroacetyl-4,5-dihydrofuran with amines.
-
Advantage: 100% Regioselectivity for the 3-isomer.
Visualization of Synthesis Pathways
Figure 1: Comparison of Direct Acylation vs. Ring Construction pathways. Green path indicates the preferred route for high purity.
Experimental Protocols
Protocol 1: Direct Trifluoroacetylation (Small Scale)
Use this protocol if 2-methylpyrrole is readily available and HPLC purification is accessible.
Materials:
-
2-Methylpyrrole (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Pyridine (1.5 eq) - Acts as an acid scavenger to prevent polymerization.
Methodology:
-
Preparation: Dissolve 2-methylpyrrole (10 mmol) and pyridine (15 mmol) in anhydrous DCM (20 mL) under an argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition: Add TFAA (12 mmol) dropwise over 20 minutes. The solution will darken; maintain temperature < 5°C to minimize polymerization.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane). The 5-isomer is typically less polar (higher
) than the 3-isomer. -
Workup: Quench with sat.
(30 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification (Critical): The crude residue contains both isomers. Purify via Flash Column Chromatography using a gradient of Hexanes
15% EtOAc/Hexanes.-
Fraction 1: 2-Methyl-5-trifluoroacetylpyrrole.
-
Fraction 2: 2-Methyl-3-trifluoroacetylpyrrole (Target).[6]
-
Validation (NMR):
-
NMR (CDCl
): Look for the C2-methyl singlet at 2.4-2.5 ppm. The C4 and C5 protons will appear as doublets ( Hz) around 6.5-6.8 ppm. -
NMR: A sharp singlet at
-72 to -74 ppm confirms the group.
Reactivity & Medicinal Chemistry Applications[6][7]
The 2-methyl-3-trifluoroacetyl scaffold is a "privileged structure" for generating diversity.
The Haloform Reaction (Carboxylic Acid Synthesis)
Treatment with aqueous NaOH/Br
-
Utility: Access to pyrrole-3-carboxamides (common in kinase inhibitors).
Heterocycle Formation (Condensation)
The 1,3-electrophilic center (carbonyl + adjacent carbon) reacts with dinucleophiles.
-
Hydrazines (
): Condensation yields trifluoromethyl-pyrazoles . -
Amidines: Condensation yields trifluoromethyl-pyrimidines .
-
Significance: The
group in the resulting heterocycle increases lipophilicity and metabolic stability (blocking P450 oxidation).
Biological Relevance
-
Antimycobacterial Activity: 3-Trifluoroacetyl pyrroles have shown efficacy against Mycobacterium tuberculosis (H37Rv strain) by disrupting cell wall synthesis.
-
Cannabinoid Mimetics: The structure mimics the steric and electronic profile of the naphthoyl group in synthetic cannabinoids (e.g., JWH-018), interacting with the CB1/CB2 receptor hydrophobic pockets.
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways from the core scaffold.
References
-
Synthesis of 3-Trifluoroacetyl Pyrroles: Bonacorso, H. G., et al. "Convenient One-Pot Synthesis of N-Substituted 3-Trifluoroacetyl Pyrroles." Tetrahedron Letters, 2002.
-
Medicinal Chemistry of Pyrroles: Bhardwaj, V., et al. "Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds." Current Organic Chemistry, 2021.
-
Trifluoroacetylation Methodology: Trofimov, B. A., et al. "Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes."[1] Chemistry of Heterocyclic Compounds, 2014.
-
Physical Properties (Analogous): NIST Chemistry WebBook, "Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-".
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-acetyl pyrrole, 1072-83-9 [thegoodscentscompany.com]
- 3. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 4. 乙酸 – 三乙胺溶液 1:1 suitable for HPLC, 2M:2M aqueous solution, LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
